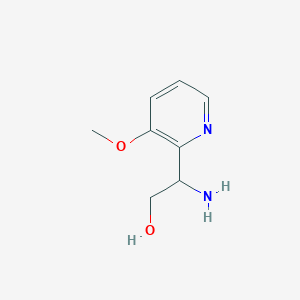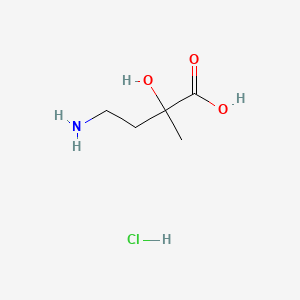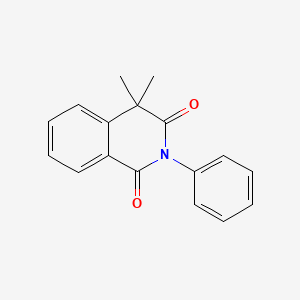
2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring an amino group and a methoxy group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol typically involves the reaction of 3-methoxypyridine with ethylene oxide in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as distillation or crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(5-methoxypyridin-2-yl)ethan-1-ol
- 2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol
Uniqueness
2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and binding properties
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-amino-2-(3-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-3-2-4-10-8(7)6(9)5-11/h2-4,6,11H,5,9H2,1H3 |
Clave InChI |
TXCFHAFDOLIZCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)




![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)






